Cas no 173053-55-9 (3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole)
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4-pyrrolidin-1-yl-[1,2,5]thiadiazole
- 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole
- F2167-4644
- 173053-55-9
- 3-chloro-4-pyrrolidin-1-yl-1,2,5-thiadiazole
- AKOS004120643
- CS-0320826
- 3-Chloro-4-(1-pyrrolidinyl)-1,2,5-thiadiazole
- STK802140
- SCHEMBL8804737
- BBL030396
- VS-09784
- DTXSID401252777
-
- Inchi: 1S/C6H8ClN3S/c7-5-6(9-11-8-5)10-3-1-2-4-10/h1-4H2
- InChI Key: LQKNJGKYVMMIPY-UHFFFAOYSA-N
- SMILES: ClC1C(=NSN=1)N1CCCC1
Computed Properties
- Exact Mass: 189.0127461Da
- Monoisotopic Mass: 189.0127461Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 57.3Ų
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510781-1g |
3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 97% | 1g |
$396 | 2023-02-17 | |
| TRC | C228861-100mg |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C228861-500mg |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 500mg |
$ 295.00 | 2022-04-01 | ||
| TRC | C228861-1g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 1g |
$ 475.00 | 2022-04-01 | ||
| Life Chemicals | F2167-4644-0.25g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 95%+ | 0.25g |
$318.0 | 2023-09-06 | |
| Life Chemicals | F2167-4644-0.5g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 95%+ | 0.5g |
$335.0 | 2023-09-06 | |
| Life Chemicals | F2167-4644-1g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 95%+ | 1g |
$353.0 | 2023-09-06 | |
| Life Chemicals | F2167-4644-2.5g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 95%+ | 2.5g |
$706.0 | 2023-09-06 | |
| Life Chemicals | F2167-4644-5g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 95%+ | 5g |
$1059.0 | 2023-09-06 | |
| Life Chemicals | F2167-4644-10g |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole |
173053-55-9 | 95%+ | 10g |
$1483.0 | 2023-09-06 |
3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole
3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole: A Comprehensive Overview
3-Chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole, also known by its CAS number 173053-55-9, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The presence of a pyrrolidine group at the 4-position and a chlorine atom at the 3-position imparts unique chemical and biological properties to this molecule. Recent studies have highlighted its potential applications in drug discovery and material science.
The synthesis of 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole involves a multi-step process that typically begins with the preparation of the thiadiazole core. This is often achieved through the reaction of an appropriate thioamide with a nitrile in the presence of an acid catalyst. The subsequent introduction of the pyrrolidine group and the chlorine atom requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various synthetic pathways, including microwave-assisted synthesis and catalytic methods, to optimize the production of this compound.
Thiadiazoles are well-known for their versatility in organic chemistry. They serve as valuable building blocks for constructing complex molecules due to their ability to undergo a wide range of reactions. In the case of 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole, the pyrrolidine group introduces additional functional diversity. Pyrrolidine is a saturated five-membered amine ring that is commonly used in pharmaceuticals due to its ability to enhance bioavailability and stability. The combination of thiadiazole and pyrrolidine in this compound creates a unique structure that has been explored for its potential as an anti-inflammatory agent.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards various protein targets associated with inflammatory diseases. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. These findings underscore its potential as a lead compound for developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, 3-chloro-4-(pyrrolidin-1-yl)-1,2,5-thiadiazole has also been investigated for its role in material science. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis and sensor technologies. Researchers have explored its coordination behavior with copper(II) ions and found that it can act as an effective ligand for constructing metalloporphyrins with potential applications in artificial photosynthesis.
The structural flexibility of thiadiazoles allows for further functionalization to tailor their properties for specific applications. For example, substituting the chlorine atom with other halogens or electron-withdrawing groups could enhance their reactivity or selectivity towards particular biological targets. Similarly, modifying the pyrrolidine group could lead to derivatives with improved pharmacokinetic profiles or enhanced bioavailability.
In conclusion, 3-chloro-4-(pyrrolidin-1-yli)-l-thiadiazole-thiadiazole, CAS No: 173053–55–9 stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and diverse functional groups make it a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing drug development and materials science.
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